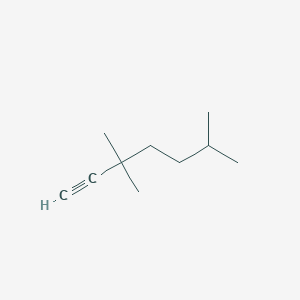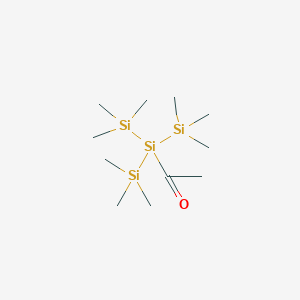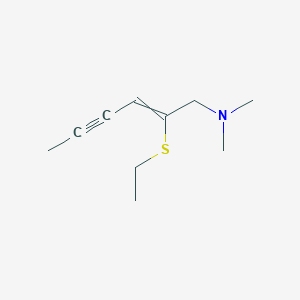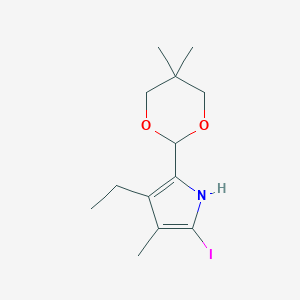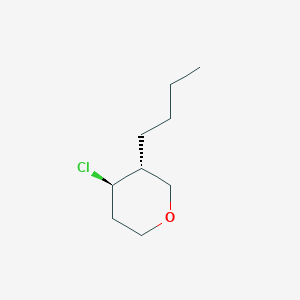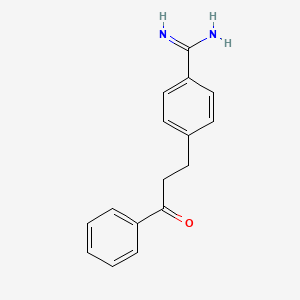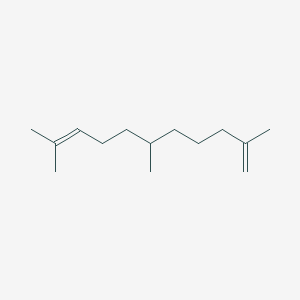
2,6,10-Trimethylundeca-1,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethylundeca-1,9-diene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of multiple double bonds in its structure. This compound is known for its role in various chemical processes and its presence in natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-diene can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,6,10-trimethylundec-9-en-1-ol with a suitable dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of corresponding alkanes. The process typically requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of double bonds .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10-Trimethylundeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,6,10-trimethylundec-9-en-1-ol, 2,6,10-trimethylundec-9-enal, or 2,6,10-trimethylundec-9-enoic acid.
Reduction: Formation of 2,6,10-trimethylundecane.
Substitution: Formation of this compound halides.
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethylundeca-1,9-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethylundeca-1,9-diene involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptors in the olfactory system of insects and triggering specific behavioral responses. The compound’s double bonds play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Trimethylundeca-5,9-dienal: This compound is structurally similar but contains an aldehyde group instead of a terminal double bond.
2,6,10-Trimethyltridecane: A saturated hydrocarbon with a similar carbon skeleton but lacking double bonds.
(E)-2,6,10-Trimethylhexadeca-1,3-diene: A longer-chain diene with similar structural features.
Uniqueness
2,6,10-Trimethylundeca-1,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60782-60-7 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
2,6,10-trimethylundeca-1,9-diene |
InChI |
InChI=1S/C14H26/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h9,14H,1,6-8,10-11H2,2-5H3 |
InChI-Schlüssel |
ITMDNOFFRHDSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=C)C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
